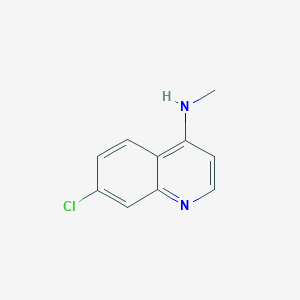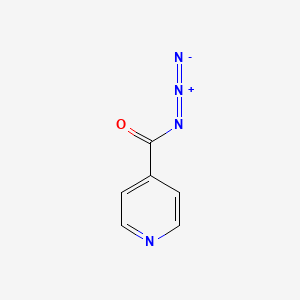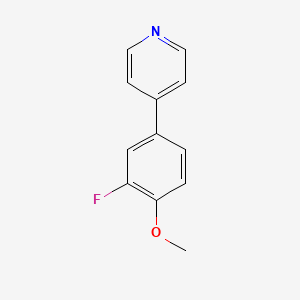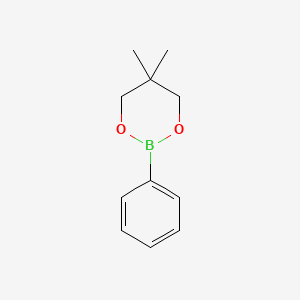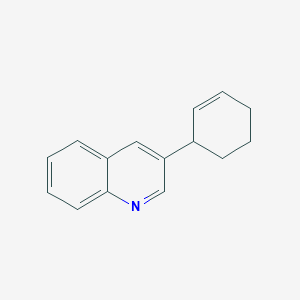
3-(2-环己烯基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The quinoline ring system is an aromatic nitrogen-containing heterocyclic compound. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, they can undergo substitution reactions at different positions in the ring . A novel method for the synthesis of 3-(2-quinolyl) chromones through a tandem [3+2] cycloaddition/ring-opening/O-arylation from ynones and quinoline N-oxides has been developed .科学研究应用
合成方法和结构分析喹啉衍生物,包括与3-(2-环己烯基)喹啉相关的化合物,由于其重要的生物学和非线性光学(NLO)性质而成为广泛研究的对象。最近的进展包括通过Pd催化的Suzuki–Miyaura交叉偶联反应合成新型芳基化喹啉。这些合成化合物被探索其电子和NLO性质,揭示了由于其化学硬度、动力学稳定性和电子给予能力,它们在技术相关应用中的潜力 (Khalid et al., 2019)。
材料科学和催化研究还集中在开发用于合成化学的材料和催化剂。例如,珍珠岩-SO3H纳米颗粒被用于在超声辐照下合成N-环己基-3-芳基喹喔啉-2-胺衍生物,展示了一种高效、绿色的合成方法,符合绿色化学原则,因为其催化剂的回收和再利用性 (Rouhani & Ramazani, 2018)。
药理潜力虽然在所提供的研究中没有明确将3-(2-环己烯基)喹啉与药理学联系起来,但值得注意的是对喹啉衍生物的广泛兴趣。喹啉及其类似物已被评估其抗癌活性、作用机制和构效关系,展示了对各种癌症药物靶点的有效抑制 (Solomon & Lee, 2011)。
农业应用此外,喹喔啉,一个密切相关的化学家族,已被合成并用于测试其杀虫活性。这些研究表明,一些喹喔啉衍生物具有除草、杀菌和杀虫活性,表明它们在农业应用中的潜在用途 (Liu et al., 2020)。
安全和危害
未来方向
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This highlights the need for the development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods .
属性
IUPAC Name |
3-cyclohex-2-en-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYHMYVTIXYATQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexenyl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
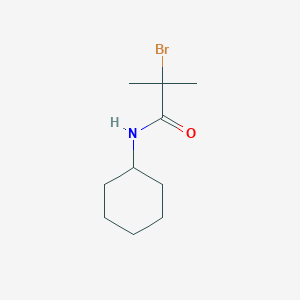


![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)
![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)
